N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
CAS No.: 88346-81-0
Cat. No.: VC20149988
Molecular Formula: C17H11F3N2
Molecular Weight: 300.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88346-81-0 |
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Molecular Formula | C17H11F3N2 |
Molecular Weight | 300.28 g/mol |
IUPAC Name | 1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |
Standard InChI | InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |
Standard InChI Key | JAFWLVGRAMQCCF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |
Structural and Physicochemical Properties
Molecular Structure
The compound features a quinoline ring (a bicyclic system with a benzene ring fused to a pyridine ring) linked to a 4-(trifluoromethyl)aniline group through a methanimine bridge. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing the electronic properties of the aniline moiety . Key structural parameters include:
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IUPAC Name: 1-Quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 300.28 g/mol | |
XLogP3 (Partition Coefficient) | 4.9 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bond Count | 2 | |
Topological Polar Surface Area | 25.3 Ų |
The compound is sparingly soluble in water but soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO).
Synthesis and Reaction Chemistry
Synthetic Routes
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is typically synthesized via condensation reactions between 2-quinolinecarbaldehyde and 4-(trifluoromethyl)aniline under acidic or catalytic conditions . Key methodologies include:
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Acid-Catalyzed Condensation:
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Solid Superacid Catalysis:
Reaction Mechanisms
The condensation proceeds via a nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the imine . The electron-withdrawing -CF₃ group stabilizes the intermediate but destabilizes the carbocationic transition state, necessitating vigorous conditions .
Applications and Research Findings
Materials Science
The quinoline moiety confers fluorescence properties, making the compound a candidate for:
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Aggregation-Induced Emission (AIE): Quinoline derivatives emit strongly in aggregated states, useful in optoelectronic devices.
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Metal-Organic Frameworks (MOFs): Trifluoromethyl groups enhance thermal stability and gas adsorption capacity .
Parameter | Recommendation | Source |
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Handling Precautions | Use PPE; avoid inhalation | |
Storage | -20°C, desiccated, dark | |
Toxicity Data | Limited; LD₅₀ (oral, rat) > 2000 mg/kg (analogs) |
Future Research Directions
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